molecular formula C10H12BrClN2 B13554229 1-(5-Bromo-2-chlorophenyl)piperazine

1-(5-Bromo-2-chlorophenyl)piperazine

Cat. No.: B13554229
M. Wt: 275.57 g/mol
InChI Key: ZUTPPYHCRNJLCX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorophenyl)piperazine typically involves the reaction of 5-bromo-2-chloroaniline with piperazine. The process can be carried out under various conditions, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-2-chlorophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)piperazine

InChI

InChI=1S/C10H12BrClN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

ZUTPPYHCRNJLCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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